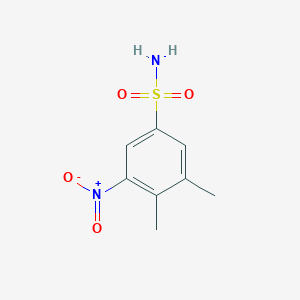

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

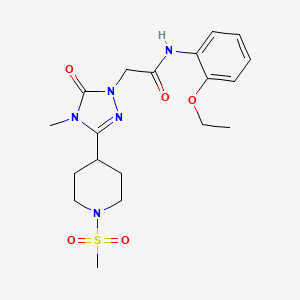

3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is a derivative of o-Xylene . It has a molecular weight of 230.24 and its IUPAC name is 3,4-dimethyl-5-nitrobenzenesulfonamide .

Synthesis Analysis

While specific synthesis methods for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide were not found, nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

The molecular formula of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide is C8H10N2O4S . The InChI code is 1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3, (H2,9,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide include a molecular weight of 230.24 . It has a heavy atom count of 15, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . The compound has a topological polar surface area of 114Ų .科学的研究の応用

Electrochemical Studies

One application involves electrochemical studies, where compounds similar to 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide have been used to study redox behavior. For example, N,N-dimethyl-p-nitrobenzenesulfonamide undergoes reversible, stepwise reduction to form the corresponding dianion. Such studies provide insights into the electrochemical properties of nitrobenzenesulfonamide compounds, contributing to our understanding of their reactivity and stability under various conditions M. Asirvatham, M. Hawley, 1974.

Kinetic and Equilibrium Studies

Kinetic and equilibrium studies of reactions with compounds like 4-nitrobenzofuroxan have been reported, indicating the reactivity of nitrobenzene derivatives in the presence of amines. Such research sheds light on the mechanisms of chemical reactions involving nitrobenzene compounds, useful in synthesizing new materials and understanding reaction pathways M. R. Crampton, J. Delaney, Lynsey C. Rabbitt, 1999.

Preparation and Protection of Amines

The compound has also been utilized in the preparation of secondary amines and the protection of amines. Nitrobenzenesulfonamides, easily prepared from primary amines, can undergo alkylation to give N-alkylated sulfonamides in near quantitative yields. These processes are crucial for the synthesis of various amine derivatives, highlighting the compound's versatility in organic synthesis T. Fukuyama, Chung-Kuang Jow, M. Cheung, 1995.

Enzyme Inhibitory Kinetics and Computational Study

In the field of medicinal chemistry, derivatives of 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer’s disease. This research demonstrates the potential of these compounds in developing therapeutic agents, providing a foundation for further drug discovery efforts M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018.

将来の方向性

While specific future directions for 3,4-Dimethyl-5-nitrobenzene-1-sulfonamide were not found, sulfonamides, in general, exhibit a range of pharmacological activities and play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . This suggests potential future research directions in these areas.

特性

IUPAC Name |

3,4-dimethyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5-3-7(15(9,13)14)4-8(6(5)2)10(11)12/h3-4H,1-2H3,(H2,9,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSQHPHMAHPHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)

![N-isobutyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2643762.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-acetylbenzenesulfonamide](/img/structure/B2643763.png)

![6-Methoxyspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B2643765.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643767.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2643776.png)

![(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2643779.png)

![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)